molecular formula C22H20ClNS B138547 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine CAS No. 132924-59-5

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine

Cat. No. B138547
M. Wt: 365.9 g/mol
InChI Key: XGJYZGNXLBHJJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives typically involves multiple steps, including ring-opening, cyclization, substitution, and reduction reactions. For instance, the synthesis of 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was achieved through a series of reactions starting from benzylamine and epichlorohydrin, with a total yield of 22.9% . Similarly, the synthesis of 3-amino 3-phenyl azetidine was reported from N-benzhydryl 3-azetidinone using a modified Strecker reaction, followed by displacement and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine by incorporating the appropriate sulfur-containing substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is confirmed using various spectroscopic techniques such as IR, Mass, 1H-NMR, and sometimes X-ray crystallography . The crystal structure analysis of related compounds, such as 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole, revealed details about the planarity of the central ring and the dihedral angles between attached phenyl rings . These structural analyses are crucial for understanding the three-dimensional conformation of the azetidine derivatives, which can influence their chemical reactivity and biological activity.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by the substituents attached to the azetidine ring. For example, the presence of a chloro substituent can facilitate further substitution reactions due to the leaving group ability of the chloride ion . Additionally, the biological screening of azetidine derivatives often involves their interaction with enzymes, as seen in the docking studies of synthesized compounds into the active site of transpeptidase, which showed a correlation between docking analysis and antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Spectroscopic techniques provide information on the functional groups present, which can be correlated with the compound's reactivity and potential biological activity. For instance, the antibacterial activity of certain azetidine derivatives was confirmed through in vitro assays, suggesting that these compounds could serve as potential leads for drug development .

Scientific Research Applications

Anticancer and Antitumoral Activities

Recent studies have highlighted the potential of synthesized phenothiazines, which share structural similarities with 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, in exhibiting promising anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties (Pluta, Morak-Młodawska, & Jeleń, 2011). These activities are attributed to the interactions of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes.

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives, structurally related to 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, have been identified as significant compounds in pharmaceutical chemistry due to their extensive range of therapeutic activities. These include antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, and anthelmintic activities (Elamin, Elrazig Salman Abd Elaziz, & Abdallah, 2020). The exploration of benzothiazole derivatives against a variety of microorganisms and viruses suggests their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development.

Modulation of Biological Pathways

The synthetic approaches and biological applications of various benzimidazoles, quinoxalines, and benzo[1,5]diazepines, akin to the structure of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, have been extensively reviewed. These compounds, through the condensation of o-phenylenediamines with a variety of electrophilic reagents, exhibit a wide range of biological activities and potential therapeutic applications, underscoring the versatility of these structures in medicinal chemistry (Ibrahim, 2011).

Antioxidant Capacity and Radical Scavenging

The antioxidant capacity of azo benzimidazole derivatives, related to the core structure of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, has been studied for their ability to neutralize active oxygen and interrupt free radical processes that can lead to cell impairment and various diseases. These findings suggest that the structural features, such as the double bond, carbonyl group of chromone, and specific hydroxyl groups, are crucial for their radical scavenging activity, highlighting the potential of these compounds in developing therapies for oxidative stress-related conditions (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name

1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJYZGNXLBHJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384921
Record name 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine

CAS RN

132924-59-5
Record name 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A stirred mixture of 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol, and 22 g (28 ml) (0.22 mole) of triethylamine in 800 ml of toluene under nitrogen was cooled in a water bath then treated with 27.5 g (0.22 mole) of methanesulfonyl chloride added dropwise. After stirring for 16 hr, the reaction mixture was diluted by adding 200 ml of isopropyl ether. The triethylamine hydrochloride was removed by filtration and washed with 200 ml of (50/50) toluene/isopropyl ether. The filtrates were combined, washed with 2×200 ml of water and returned to the reaction mixture. The reaction mixture was treated with 24 g (0.6 mole) of sodium hydroxide in 100 ml of water, 6.5 g (0.02 mole) of tetrabutylammonium bromide and 31.8 g (0.22 mole) of 4-chlorothiophenol then heated at reflux while stirring vigorously. After 96 hr, TLC showed the expected product to be approximately 80% of the reaction mixture. After cooling, the organic phase was separated, washed with water (3×200 ml) and treated with 25 g of oxalic acid dihydrate in 100 ml of methanol. The precipitated product was collected by filtration, yielding 75 g of crude oxalate salt. The oxalate salt was suspended in warm water and treated with 0.4 mole (26 g) of potassium hydroxide. The solid which precipitated from the basic solution was collected and recrystallized from methanol with charcoal treatment to yield 17.6 g of white granular crystals, m.p. 84°-86° C. A second crop of crystals was obtained from the filtrate after standing (8.6 g). The yield was 36%.
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